molecular formula C22H27N3O5 B2389482 N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954024-73-8

N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2389482
CAS RN: 954024-73-8
M. Wt: 413.474
InChI Key: DEXZIYNUAKMFBF-UHFFFAOYSA-N
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Description

“N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide” is a complex organic compound. It contains a 2,5-dimethoxyphenyl group, which is a phenyl ring with two methoxy groups attached at the 2nd and 5th positions . It also contains a phenylmorpholino group, which is a morpholine ring attached to a phenyl ring . Morpholine is a common motif in pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing phenylmorpholino groups often act as releasers of monoamine neurotransmitters . The 2,5-dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound of interest. This methodology involves the classical Meinwald rearrangement and a new rearrangement sequence, offering a high-yielding, operationally simple route for producing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Mechanistic Studies

In the realm of mechanistic studies, the metabolism of compounds structurally similar to N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, such as NBOMe compounds, has been investigated to understand the role of cytochrome P450 enzymes. This research is pivotal in elucidating the metabolic pathways of new psychoactive substances, though it is noted for information purposes without delving into the specifics of use or side effects (Nielsen et al., 2017).

Catalysis and Organic Synthesis

Further, copper-catalyzed N-arylation of imidazoles and benzimidazoles utilizing ligands like 4,7-dimethoxy-1,10-phenanthroline highlights the utility of dimethoxyphenyl derivatives in facilitating efficient reactions under mild conditions. This work is significant for the development of novel catalyst systems and the synthesis of complex organic molecules (Altman et al., 2007).

Antioxidant Applications

The enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity illustrates the potential of dimethoxyphenyl compounds in generating bioactive molecules with enhanced functionalities. This approach leverages laccase-mediated oxidation to produce compounds with significant antioxidant activities, demonstrating the application of these compounds in developing new antioxidants (Adelakun et al., 2012).

Mechanism of Action

Target of Action

The compound N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as N’-(2,5-dimethoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide, is a complex molecule with potential biological activityIt contains anindole nucleus , which is found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Many indole derivatives act asreleasers of monoamine neurotransmitters . Given the structural similarity, it’s possible that this compound may also interact with its targets in a similar manner, leading to changes in neurotransmitter levels.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’smolecular weight is 256.30 , which is within the range generally favorable for oral bioavailability

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-17-8-9-19(29-2)18(14-17)24-22(27)21(26)23-10-11-25-12-13-30-20(15-25)16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXZIYNUAKMFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

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